molecular formula C10H12F3N5O2S B2386105 dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine CAS No. 2034320-28-8

dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine

Cat. No.: B2386105
CAS No.: 2034320-28-8
M. Wt: 323.29
InChI Key: QZUFGHAYLUHUSP-UHFFFAOYSA-N
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Description

Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N5O2S/c1-17(2)21(19,20)14-6-8-15-16-9-7(10(11,12)13)4-3-5-18(8)9/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUFGHAYLUHUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

In industrial production, the scale-up reaction and late-stage functionalization of triazolopyridine further demonstrate its synthetic utility . The use of microwave irradiation in the synthesis process not only reduces the reaction time but also enhances the overall efficiency of the reaction.

Chemical Reactions Analysis

Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or other reduced derivatives

Mechanism of Action

The mechanism of action of dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of JAK1 and JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and cell growth . By inhibiting this pathway, the compound can modulate various biological processes, making it effective in the treatment of diseases like cancer and autoimmune disorders.

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